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Compound Name:
Phenol, 3-[4-(2-pyridinyl)-2-

thiazolyl]-

CAS No.: 1152495-54-9

Cat. No.: B12111948

Get Quote

Introduction & Scientific Context
KCC-07 is a potent, selective, and brain-penetrant small molecule inhibitor of Methyl-CpG-

binding Domain Protein 2 (MBD2).[1][2][3][4][5][6][7][8][9] Unlike non-specific DNA

methyltransferase inhibitors (e.g., 5-azacytidine), KCC-07 specifically disrupts the binding of

MBD2 to methylated DNA without altering the global methylation landscape.

Crucial Distinction: Despite its nomenclature, KCC-07 is not an inhibitor of the Potassium-

Chloride Cotransporter (KCC) family. It is an epigenetic modulator.[1][2][3][10]

Mechanism of Action
In many neural tumors (e.g., Medulloblastoma, Glioblastoma), the tumor suppressor gene

ADGRB1 (encoding BAI1) is silenced via promoter hypermethylation. MBD2 binds to these

methylated regions, recruiting chromatin remodelers that repress transcription.

Inhibition: KCC-07 prevents MBD2 from binding to the methylated ADGRB1 promoter.[4][6]
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Reactivation: This de-represses ADGRB1, restoring expression of the BAI1 protein.

Signaling: BAI1 prevents Mdm2-mediated degradation of p53.[6]

Outcome: Stabilized p53 induces p21, leading to G1/S cell cycle arrest and apoptosis.

Primary Applications
Neural Tumor Research: Glioblastoma (U-87MG), Neuroblastoma (SH-SY5Y), and

Medulloblastoma.[1][3][5]

Epigenetic Resensitization: Restoring sensitivity to DNA-damaging agents (e.g., Etoposide,

Phleomycin).

p53 Pathway Studies: Investigating p53 stabilization mechanisms independent of direct

Mdm2 inhibition.

Mechanistic Visualization
The following diagram illustrates the specific epigenetic cascade triggered by KCC-07,

highlighting the transition from gene silencing to p53-mediated tumor suppression.
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Figure 1: KCC-07 prevents MBD2-mediated silencing of BAI1, leading to p53 stabilization and

cell cycle arrest.

Experimental Protocols
Protocol A: Reconstitution and Storage
Objective: Prepare stable stock solutions to ensure consistent potency. KCC-07 is hydrophobic

and requires careful handling.

Materials:

KCC-07 (Powder, >98% purity)

DMSO (Anhydrous, Cell Culture Grade)

Vortex mixer

Procedure:

Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock

concentration.

MW of KCC-07: 269.32 g/mol .[7][8][9]

Example: Dissolve 2.69 mg in 1.0 mL DMSO.

Dissolution: Add DMSO to the vial. Vortex vigorously for 30–60 seconds until the solution is

perfectly clear.

Note: If precipitation persists, warm slightly to 37°C for 2 minutes.

Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

Storage: Store at -80°C (stable for 6 months) or -20°C (1 month). Protect from light.[6]

Protocol B: Cell Proliferation Assay (U-87MG / SH-SY5Y)
Objective: Determine the IC50 of KCC-07 in neural tumor cell lines.
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Materials:

Target Cells: U-87MG (Glioblastoma) or SH-SY5Y (Neuroblastoma)[1][2][3][5]

Assay Reagent: MTT or SRB (Sulforhodamine B)

96-well clear bottom plates

Workflow:

Seeding:

Seed cells at 3,000 – 5,000 cells/well in 100 µL complete media.

Incubate for 24 hours to allow attachment.

Treatment:

Prepare serial dilutions of KCC-07 in complete media.

Dose Range: 0.1, 0.5, 1, 5, 10, 20, 50 µM.

Vehicle Control: Media + DMSO (Final DMSO concentration must be <0.1%).

Add 100 µL of 2x drug solution to each well (Total Vol: 200 µL).

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Readout (MTT):

Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

Solubilize formazan crystals with DMSO.

Read Absorbance at 570 nm.

Protocol C: Combination Therapy (Synergy Assessment)
Objective: Evaluate if KCC-07 sensitizes cells to DNA-damaging agents (e.g., Etoposide).[3]
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Rationale: KCC-07 stabilizes p53, preventing tumor cells from repairing DNA damage induced

by chemotherapy.

Workflow:

Design: 4 Treatment Groups.

Vehicle (DMSO)[6]

KCC-07 (Sub-lethal dose, e.g., 2.5 µM)

Etoposide (IC20 dose)

Combination (KCC-07 + Etoposide)

Sequence:

T=0h: Pre-treat cells with KCC-07 for 24 hours to induce BAI1/p53 accumulation.

T=24h: Add Etoposide (without removing KCC-07).

T=72h: Analyze viability via SRB assay.

Analysis: Calculate the Combination Index (CI) or assess for "Additive effects" (Combination

effect > Sum of individual effects).

Data Summary & Expectations
The following data summarizes typical responses observed in literature (e.g., Zhu et al., 2018;

Exp. Neurobiol., 2025) when treating neural tumor lines with KCC-07.[1][2][3]
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Cell Line Tissue Origin Typical IC50 (72h)
Key Biomarker
Response

U-87MG Glioblastoma ~5 – 10 µM
p53 nuclear

accumulation

SH-SY5Y Neuroblastoma ~2 – 5 µM
Aggregation, neurite

retraction

DAOY Medulloblastoma ~1 – 3 µM
BAI1 mRNA

upregulation

HCT116 Colon Cancer > 20 µM
Lower sensitivity

(context dependent)

Experimental Troubleshooting:

Precipitation: KCC-07 has limited solubility in aqueous media >50 µM. Ensure rapid mixing

when adding stock to media.

Cell Density: Over-confluent cells may show reduced sensitivity due to contact inhibition

masking the p53-arrest effect.

Experimental Workflow Diagram
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Figure 2: Standardized workflow for assessing KCC-07 cytotoxicity.
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MedChemExpress.

Note: Ensure you are using the chemical compound KCC-07 (CAS 315702-75-1).[6][8] Do not

confuse with the pancreatic cancer cell line "TKCC-07".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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